3-Hydroxy-10,11-dihydroquinidine is synthesized from quinidine, a natural product obtained from the bark of the Cinchona tree. It belongs to the class of alkaloids and is categorized under the broader group of quinoline derivatives. Its molecular formula is C_20H_24N_2O_2, indicating that it contains two nitrogen atoms and two oxygen atoms along with a complex carbon backbone.
The synthesis of 3-hydroxy-10,11-dihydroquinidine typically involves several steps that can vary based on the desired purity and yield. Common methods include:
These synthetic pathways require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products .
The molecular structure of 3-hydroxy-10,11-dihydroquinidine features a bicyclic system characteristic of many alkaloids. Key aspects include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
3-Hydroxy-10,11-dihydroquinidine participates in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced pharmacological properties.
The mechanism of action of 3-hydroxy-10,11-dihydroquinidine primarily involves its interaction with ion channels in cardiac tissues. It acts as a Class IA antiarrhythmic agent by:
Research has indicated that modifications at specific positions (like the 3-hydroxyl) can enhance or diminish these effects .
Key physical and chemical properties include:
These properties influence its handling in laboratory settings and its formulation in pharmaceutical applications.
3-Hydroxy-10,11-dihydroquinidine has several notable applications:
3-Hydroxy-10,11-dihydroquinidine is formally identified by the IUPAC name (3S,4R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol sulfate (1:1) salt, reflecting its complex polycyclic structure and stereochemical features [3] [8]. The compound carries the CAS registry number 130061-81-3 for the sulfate salt form and 53467-23-5 for the free base, though inconsistencies in documentation exist across sources [3] [8]. This alkaloid derivative is systematically classified as a dihydroxylated cinchona alkaloid featuring a quinoline core fused to a quinuclidine bicyclic system with partial saturation at the C10-C11 position. The nomenclature explicitly denotes the stereochemical configuration at C3, C4, and C6 of the quinuclidine moiety, along with the chiral center at the hydroxymethine bridge linking the quinoline and quinuclidine systems [8]. Alternative nomenclature identifies it as (9S)-10,11-dihydro-6′-methoxy-cinchonan-3,9-diol hydrogen sulfate pentahydrate in pharmaceutical contexts [1].
The molecular architecture of 3-Hydroxy-10,11-dihydroquinidine is defined by the empirical formula C₂₀H₂₈N₂O₇S for the sulfate salt, corresponding to a molecular weight of 440.5 g/mol [3]. The free base form possesses the molecular formula C₂₀H₂₄N₂O₃ with a molecular weight of 340.42 g/mol [5] [8]. The compound exhibits multiple chiral centers with absolute configurations specified as (3S,4R,6R) in the quinuclidine ring and (S) at the hydroxymethine carbon [8]. This stereochemical arrangement profoundly influences its three-dimensional structure and biological interactions. The C3 hydroxyl group in the S-configuration distinguishes it from other quinidine metabolites and contributes to its hydrogen-bonding capacity. The quinoline moiety contains a methoxy substituent at C6' and features saturation between C10 and C11, reducing the vinyl group present in quinidine to an ethyl bridge, as confirmed by InChIKey identifiers [3] [5]. The structural formula and atom numbering are illustrated below with stereochemical annotations:
OMe│▼Quinoline-N═══C(9)H(OH)═══Quinuclidine-N⊕▲ ▲│ │C(10)-C(11) C(3)OH (3S)
3-Hydroxy-10,11-dihydroquinidine exhibits moderate water solubility (approximately 1.14 mg/mL) due to its ionic sulfate salt form and hydroxyl functionalities [3] [5]. The compound demonstrates pH-dependent solubility, with increased solubility in acidic aqueous environments attributed to protonation of the quinuclidine nitrogen (pKa ~8.6) [5] [6]. In organic solvents, it displays higher solubility in dichloromethane, acetone, ethyl acetate, and toluene compared to non-polar alkanes like n-hexane [7]. The crystalline form exhibits orthorhombic symmetry with space group P2₁2₁2₁ and unit cell dimensions a = 9.539(1) Å, b = 9.682(2) Å, c = 21.073(4) Å, and Z = 4 molecules per unit cell [2]. The density of crystals is 1.216 g/cm³ with a calculated volume of 1946(4) ų [2].
Table 1: Crystallographic Data for 3-Hydroxy-10,11-dihydroquinidine
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a=9.539(1) Å, b=9.682(2) Å, c=21.073(4) Å |
Cell Volume | 1946(4) ų |
Z-value | 4 |
Density (calculated) | 1.216 g/cm³ |
The solid-state stability is enhanced by intermolecular hydrogen bonding networks involving the hydroxyl groups and quinuclidine nitrogen atoms, with characteristic N⋯O distances of 2.795(5) Å and 2.996(5) Å [2]. The compound maintains thermal stability up to approximately 150°C, beyond which decomposition occurs. In solution, it demonstrates optimal stability at pH 4-6, with degradation observed under strongly alkaline conditions through epimerization and oxidation pathways [1] [6]. The quinuclidine moiety adopts a conformation midway between boat and twist-boat for its three six-membered rings, contributing to its molecular rigidity [2].
Table 2: Hydrogen Bonding Metrics in Crystalline Structure
Donor-Acceptor Pair | Distance (Å) | Angle (°) |
---|---|---|
O(3)-H⋯N(1) | 2.795(5) | 167 |
O(10)-H⋯N(1) | 2.996(5) | 155 |
O(3)-H⋯O(10) | 2.712(5) | 178 |
3-Hydroxy-10,11-dihydroquinidine displays significant structural homology with quinidine and other cinchona alkaloids while exhibiting distinct modifications. The core structural differences include:
Table 3: Structural Comparison of Quinidine Analogues
Property | Quinidine | 3-Hydroxyquinidine | 3-Hydroxy-10,11-dihydroquinidine |
---|---|---|---|
Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₃ | C₂₀H₂₄N₂O₃ (free base) |
Molecular Weight | 324.42 g/mol | 340.42 g/mol | 340.42 g/mol |
C10-C11 Bond | Unsaturated (vinyl) | Unsaturated (vinyl) | Saturated (ethyl) |
C3 Substituent | H | OH (3S) | OH (3S) |
Quinoline Oxidation | None | None | 3-Hydroxylation |
Metabolic relationships reveal that 3-hydroxy-10,11-dihydroquinidine is not a direct metabolite of quinidine but rather a semi-synthetic derivative. Quinidine undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation to form 3-hydroxyquinidine, while the 10,11-dihydrogenation occurs through non-enzymatic catalytic hydrogenation during synthesis [4] [6]. In catalytic applications, the 10,11-dihydro derivatives exhibit enhanced stability compared to their unsaturated counterparts when used as chiral ligands in asymmetric dihydroxylation reactions, attributed to reduced susceptibility to oxidative degradation [7]. The hydrogen bonding capacity of the C3 hydroxyl group differentiates it from quinidine in molecular recognition processes, enabling distinct interactions with biological targets and chiral substrates [2] [7].
The physicochemical behavior further distinguishes these analogues: 3-hydroxy-10,11-dihydroquinidine demonstrates approximately 20% higher water solubility than quinidine due to its hydroxyl group and saturated bridge, while exhibiting reduced melting points (decomposition before melting) compared to quinidine's sharp melting point at 168-172°C [1] [6]. These structural modifications collectively influence its application profile, making it valuable as a synthetic intermediate and ligand in asymmetric catalysis rather than as a primary antiarrhythmic agent like its parent compound [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7